molecular formula C24H23NO3S2 B5420688 (5Z)-3-(prop-2-en-1-yl)-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(prop-2-en-1-yl)-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5420688
M. Wt: 437.6 g/mol
InChI Key: LBUXNANMINAWKD-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a derivative of rhodanine . Rhodanine, also known as 2-thioxo-4-thiazolidinone, and its derivatives have found application in various therapeutic areas due to their broad spectrum of biological and pharmacological activities . These include antidiabetic activity, protein kinase inhibitors, topoisomerase II inhibition potency, anticancer activity against MCF-7 breast cancer, and potential cholinesterase inhibitors .


Synthesis Analysis

A similar compound, 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, was synthesized by condensing 3-N-allylrhodanine with p-nitrobenzaldehyde under Knoevenagel conditions in acetic acid . This resulted in a π-conjugated heterocyclic compound .


Molecular Structure Analysis

The molecular structure of the synthesized compound was ascertained by a single-crystal X-ray diffraction study performed at 100 K .


Chemical Reactions Analysis

The synthesis of the similar compound involved a Knoevenagel condensation reaction .

Mechanism of Action

While the mechanism of action for your specific compound is not available, rhodanine derivatives have been identified as potential inhibitors of essential therapeutic targets such as PTP1B, α-amylase, and α-glucosidase for the clinical management of Type 2 diabetes mellitus (T2DM) .

Future Directions

Rhodanine derivatives have shown a wide range of biological activities, suggesting they could be further explored for potential therapeutic applications . More research is needed to fully understand their mechanisms of action and potential uses.

Properties

IUPAC Name

(5Z)-3-prop-2-enyl-5-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S2/c1-3-8-19-10-5-6-12-21(19)28-15-14-27-20-11-7-9-18(16-20)17-22-23(26)25(13-4-2)24(29)30-22/h3-7,9-12,16-17H,1-2,8,13-15H2/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUXNANMINAWKD-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.